molecular formula C75H62O30 B1256991 Cinnamtannin A3 CAS No. 86631-39-2

Cinnamtannin A3

Cat. No. B1256991
CAS RN: 86631-39-2
M. Wt: 1443.3 g/mol
InChI Key: QRFZGLTZLZZHCM-NWYMYRDLSA-N
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Description

Cinnamtannin A3 is a type of procyanidin, which is a class of polyphenols . It is an epicatechin pentamer , meaning it consists of five epicatechin units linked together.


Synthesis Analysis

The synthesis of Cinnamtannin A3 involves a Lewis acid-mediated equimolar condensation . This process is part of the broader synthesis of procyanidins, which are oligomers of catechin or epicatechin .


Molecular Structure Analysis

The molecular formula of Cinnamtannin A3 is C75H62O30 . It has an average mass of 1443.277 Da and a monoisotopic mass of 1442.332642 Da .


Chemical Reactions Analysis

The key reaction in the synthesis of Cinnamtannin A3 is a Lewis acid-mediated equimolar condensation . This reaction is crucial for forming the links between the epicatechin units that make up the Cinnamtannin A3 molecule .


Physical And Chemical Properties Analysis

Cinnamtannin A3 is a solid compound with a molecular formula of C75H62O30 . Its average mass is 1443.277 Da and its monoisotopic mass is 1442.332642 Da .

Scientific Research Applications

Antioxidant Properties and Platelet Aggregation Inhibition

Cinnamtannin B-1, closely related to Cinnamtannin A3, is a natural trimeric A-type proanthocyanidin with potent antioxidant properties. It modulates various biological processes, such as cytosolic free Ca(2+) concentration, reactive oxygen species generation, and protein tyrosine phosphorylation. Notably, it inhibits platelet aggregation, which is particularly significant in diabetic patients, where it reverses platelet hypersensitivity and hyperactivity. This antiaggregant property suggests potential therapeutic strategies for thrombotic disorders or certain types of cancer (López et al., 2008).

Anti-Cancer Activities

Cinnamtannin A3 and related compounds, such as epicatechin oligomers, have been shown to exert significant anti-cancer activities. These compounds, especially when longer than trimers, can suppress cell growth, invasion, and expression of cancer-promoting genes in various cancer cell lines. They induce cell cycle arrest in the G2 phase, suggesting a role in potential cancer therapeutics (Takanashi et al., 2017).

Protective Effects in Sperm

Cinnamtannin B-1 has demonstrated a protective effect against oxidative stress in red deer epididymal sperm. It improves sperm motility and velocity, reduces lipoperoxidation, and decreases reactive oxygen species production, highlighting its potential in reproductive biology (Sánchez-Rubio et al., 2018).

Cell Proliferation and Glucose Uptake Enhancement

Studies show that Cinnamtannin B1 can promote cell proliferation and enhance glucose uptake in 3T3-L1 adipocytes. It has been observed to have a greater glucose uptake effect compared to treatments like insulin, suggesting its potential in managing glucose levels and cellular health (Taher et al., 2007).

Role in Pancreatic Health

Cinnamtannin B-1 has been found to reduce the effects of hydrogen peroxide on pancreatic acinar cells, suggesting a protective role against oxidative stress-induced pancreatic disorders. It appears to mediate this protective effect by reducing intracellular Ca2+ overload and accumulation of digestive enzymes, which are common pathological precursors in pancreatitis (González et al., 2012).

Antiapoptotic Effects

Cinnamtannin B-1 exhibits antiapoptotic effects in human platelets. It impairs thrombin-induced apoptosis by reducing H2O2-induced phosphatidylserine exposure and caspase activation, indicating its potential in preventing apoptotic events in cells (Bouaziz et al., 2007).

properties

IUPAC Name

(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H62O30/c76-28-16-41(88)51-50(17-28)101-68(24-2-7-31(78)37(84)12-24)63(97)59(51)53-43(90)20-45(92)55-61(65(99)70(103-73(53)55)26-4-9-33(80)39(86)14-26)57-47(94)22-48(95)58-62(66(100)71(105-75(57)58)27-5-10-34(81)40(87)15-27)56-46(93)21-44(91)54-60(64(98)69(104-74(54)56)25-3-8-32(79)38(85)13-25)52-42(89)19-35(82)29-18-49(96)67(102-72(29)52)23-1-6-30(77)36(83)11-23/h1-17,19-22,49,59-71,76-100H,18H2/t49-,59-,60+,61-,62+,63-,64-,65-,66-,67-,68-,69-,70-,71-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFZGLTZLZZHCM-NWYMYRDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C(C(=CC(=C56)O)O)C7C(C(OC8=C(C(=CC(=C78)O)O)C9C(C(OC1=CC(=CC(=C91)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC(=C4[C@@H]5[C@H]([C@H](OC6=C(C(=CC(=C56)O)O)[C@@H]7[C@H]([C@H](OC8=C(C(=CC(=C78)O)O)[C@@H]9[C@H]([C@H](OC1=CC(=CC(=C91)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H62O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904147
Record name Cinnamtannin A3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamtannin A3

CAS RN

86631-39-2
Record name Cinnamtannin II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86631-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamtannin A3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnamtannin II
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037659
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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